molecular formula C8H17O5P B12731788 Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate CAS No. 86211-32-7

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate

Cat. No.: B12731788
CAS No.: 86211-32-7
M. Wt: 224.19 g/mol
InChI Key: IKLXPBDCWTZFQJ-UHFFFAOYSA-N
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Description

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It contains a phosphonate group, an oxirane ring, and two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. Additionally, purification steps like distillation or recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphite
  • Dimethyl methylphosphonate
  • Trimethyl phosphite

Uniqueness

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both an oxirane ring and a phosphonate group in its structure.

Properties

CAS No.

86211-32-7

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

IUPAC Name

2-(3-dimethoxyphosphorylpropoxymethyl)oxirane

InChI

InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3

InChI Key

IKLXPBDCWTZFQJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCOCC1CO1)OC

Origin of Product

United States

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